molecular formula C8H3F3N2O3 B102390 2-Nitro-4-(trifluoromethyl)phenyl isocyanate CAS No. 16588-70-8

2-Nitro-4-(trifluoromethyl)phenyl isocyanate

Cat. No. B102390
CAS RN: 16588-70-8
M. Wt: 232.12 g/mol
InChI Key: RTGZAHNHYOUVQA-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)phenyl isocyanate is a chemical compound with the molecular formula C8H3F3N2O3 . It has a molecular weight of 232.12 g/mol . The IUPAC name for this compound is 1-isocyanato-2-nitro-4-(trifluoromethyl)benzene .


Molecular Structure Analysis

The InChI string for 2-Nitro-4-(trifluoromethyl)phenyl isocyanate is InChI=1S/C8H3F3N2O3/c9-8(10,11)5-1-2-6(12-4-14)7(3-5)13(15)16/h1-3H . The Canonical SMILES string is C1=CC(=C(C=C1C(F)(F)F)N+[O-])N=C=O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.12 g/mol . It has a topological polar surface area of 75.2 Ų . The compound has a complexity of 320 . The exact mass and monoisotopic mass of the compound are 232.00957645 g/mol . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis of Fluorescent Chemosensors

This compound is utilized in the synthesis of fluorescent chemosensors that operate on the principle of photoinduced electron transfer (PET). These sensors are designed to detect specific ions or molecules, with applications ranging from environmental monitoring to medical diagnostics .

Impurity Control in Pharmaceutical Formulations

It serves an important role in the pharmaceutical industry, particularly in the monitoring and controlling of impurity levels in drug formulations such as Leflunomide, adhering to the International Conference on Harmonization (ICH) guidelines .

Proteomics Research

In proteomics, this compound is used as a biochemical tool. Its reactivity with proteins can help in understanding protein structure and function, which is crucial for drug design and discovery .

Synthesis of Amidourea-Based Sensors

The compound is a key ingredient in the creation of amidourea-based sensors for anions. These sensors have potential uses in analytical chemistry for the detection of anions in various samples .

Safety And Hazards

The compound has been classified with the hazard code Xn . The risk statements associated with the compound are 20/21/22-36/37/38-42 . The safety statements associated with the compound are 23-26-36-45 .

properties

IUPAC Name

1-isocyanato-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)5-1-2-6(12-4-14)7(3-5)13(15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGZAHNHYOUVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408015
Record name 2-Nitro-4-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)phenyl isocyanate

CAS RN

16588-70-8
Record name 1-Isocyanato-2-nitro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitro-4-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16588-70-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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